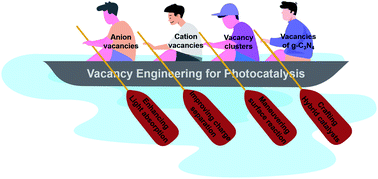Vacancy engineering in nanostructured semiconductors for enhancing photocatalysis
Journal of Materials Chemistry A Pub Date: 2021-06-30 DOI: 10.1039/D1TA03895H
Abstract
Semiconductor vacancy engineering has remained a prominent growing field over the past several decades. Modulating electronic structures and surface properties has sparked considerable interest in vacancy-modified photocatalysts. Given vacancy-mediated photocatalysis has only been developed for a relatively short period, significant advance has been made in enhancing light absorption over the full solar spectrum, the efficiency of charge transfer and separation and surface reaction kinetics. This review seeks to highlight the recent impressive progress in vacancy-enhanced photocatalysis. First, we summarize the crafting and characterization of vacancies after defining the classification of vacancies. Second, current developments of semiconductor vacancy engineering in several photocatalysts (i.e., metal oxides, hydroxides, sulfides, Sillén phase related bismuth-containing materials and g-C3N4) are emphasized, focusing on the mechanism of vacancies in regulating the photocatalytic performance. Finally, prospects and challenges regarding vacancy engineering of photocatalytic materials are concluded.


Recommended Literature
- [1] Capacitive deionization of NaCl solutions using carbon nanotube sponge electrodes
- [2] Investigation on the photoinduced chemical reaction between p-benzoquinone and tryptophan in homogeneous solution†
- [3] Front cover
- [4] Supramolecular polymerization in water harnessing both hydrophobic effects and hydrogen bond formation†
- [5] High-performance all-organic aqueous batteries based on a poly(imide) anode and poly(catechol) cathode†
- [6] Predominant defects in semiconductor isovalent solid solutions: Pb1 –y(SexTe1 –x)y, Pb1 –y(SxTe1 –x)y and Pb1 –y(SxSe1 –x)y
- [7] Understanding the physico-chemical properties of polyhedral oligomeric silsesquioxanes: a variable temperature multidisciplinary study†
- [8] Artificial tubular connections between cells based on synthetic lipid nanotubes
- [9] Contents list
- [10] Background correction method for the determination of ascorbic acid in soft drinks, fruit juices and cordials using direct ultraviolet spectrophotometry

Journal Name:Journal of Materials Chemistry A
Research Products
-
CAS no.: 109882-76-0
-
CAS no.: 121578-13-0
-
CAS no.: 1517-51-7









